N-benzyl-2-ethylaniline
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Overview
Description
N-benzyl-2-ethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyl group attached to the nitrogen atom of an aniline derivative, which also contains an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzyl-2-ethylaniline can be synthesized through the reaction of N-ethylaniline with benzyl chloride in the presence of a phase transfer catalyst . The reaction typically involves the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of phase transfer catalysts can enhance the reaction rate and yield by facilitating the transfer of reactants between different phases.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitrobenzyl or halobenzyl derivatives.
Scientific Research Applications
N-benzyl-2-ethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-ethylaniline involves its interaction with molecular targets such as enzymes and receptors. The benzyl and ethyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
N-methyl-2-ethylaniline: Similar structure but with a methyl group instead of a benzyl group.
N-benzyl-2-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
N-phenyl-2-ethylaniline: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: N-benzyl-2-ethylaniline is unique due to the presence of both benzyl and ethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these groups provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-benzyl-2-ethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-14-10-6-7-11-15(14)16-12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZJPRUDJLIJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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